- Synthesis and antifungal activity of 1-substituted piperidinone oxime ether, Youji Huaxue, 2009, 29(3), 454-458

Cas no 949-69-9 (1-benzyl-piperidin-4-one oxime)

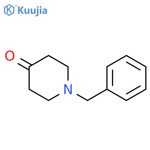

949-69-9 structure

Nome do Produto:1-benzyl-piperidin-4-one oxime

1-benzyl-piperidin-4-one oxime Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-Benzylpiperidin-4-one oxime

- 1-benzyl-4-piperidone oxime

- C12H16N2O

- 1-Benzyl-piperidin-4-one oxime

- 1-Benzyl-piperidin-4-oneoxime

- 1-Benzyl-4-piperidinone oxime

- N-(1-benzylpiperidin-4-ylidene)hydroxylamine

- VIMRHNNRKUWOIZ-UHFFFAOYSA-N

- 4-Piperidinone, 1-(phenylmethyl)-, oxime

- CBDivE_001914

- PubChem7927

- Maybridge1_004091

- Maybridge1_006623

- Oprea1_835188

- N-benzylpiperidin-4-one oxime

- 1-Benzyl-4-piperidinone-oxime

- ARONIS010760

- HMS553B23

- 1-(Phenylmethyl)-4-piperidinone oxime (ACI)

- 4-Piperidone, 1-benzyl-, oxime (6CI, 7CI, 8CI)

- N-Benzyl-4-piperidone oxime

- 1-benzyl-piperidin-4-one oxime

-

- MDL: MFCD00277794

- Inchi: 1S/C12H16N2O/c15-13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,15H,6-10H2

- Chave InChI: VIMRHNNRKUWOIZ-UHFFFAOYSA-N

- SMILES: O/N=C1/CCN(CC2C=CC=CC=2)CC/1

Propriedades Computadas

- Massa Exacta: 204.12600

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 2

- Complexidade: 212

- Superfície polar topológica: 35.8

Propriedades Experimentais

- Ponto de ebulição: 338.5℃ at 760 mmHg

- PSA: 35.83000

- LogP: 2.05050

1-benzyl-piperidin-4-one oxime Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H315-H319-H335

- Declaração de Advertência: P261-P305+P351+P338

- Condição de armazenamento:Inert atmosphere,2-8°C

1-benzyl-piperidin-4-one oxime Dados aduaneiros

- CÓDIGO SH:2933399090

- Dados aduaneiros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-benzyl-piperidin-4-one oxime Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106371-25g |

N-(1-Benzylpiperidin-4-ylidene)hydroxylamine |

949-69-9 | 97% | 25g |

¥110.00 | 2024-04-24 | |

| Enamine | EN300-106904-10.0g |

N-(1-benzylpiperidin-4-ylidene)hydroxylamine |

949-69-9 | 95% | 10g |

$69.0 | 2023-06-10 | |

| Enamine | EN300-106904-0.5g |

N-(1-benzylpiperidin-4-ylidene)hydroxylamine |

949-69-9 | 95% | 0.5g |

$21.0 | 2023-10-28 | |

| Chemenu | CM180510-25g |

1-BENZYL-PIPERIDIN-4-ONE OXIME |

949-69-9 | 95%+ | 25g |

$82 | 2023-01-09 | |

| abcr | AB283515-1 g |

1-Benzyl-piperidin-4-one oxime, 97%; . |

949-69-9 | 97% | 1g |

€61.80 | 2023-04-26 | |

| TRC | B704078-100mg |

1-benzyl-piperidin-4-one oxime |

949-69-9 | 100mg |

$ 70.00 | 2022-06-06 | ||

| Chemenu | CM180510-100g |

1-BENZYL-PIPERIDIN-4-ONE OXIME |

949-69-9 | 95+% | 100g |

$204 | 2021-08-05 | |

| abcr | AB283515-5 g |

1-Benzyl-piperidin-4-one oxime, 97%; . |

949-69-9 | 97% | 5g |

€86.10 | 2023-04-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QT121-20g |

1-benzyl-piperidin-4-one oxime |

949-69-9 | 97% | 20g |

550.0CNY | 2021-07-12 | |

| Chemenu | CM180510-100g |

1-BENZYL-PIPERIDIN-4-ONE OXIME |

949-69-9 | 95%+ | 100g |

$204 | 2023-01-09 |

1-benzyl-piperidin-4-one oxime Método de produção

Método de produção 1

Método de produção 2

Condições de reacção

1.1 Reagents: Potassium carbonate , Hydroxyamine hydrochloride Solvents: Ethanol ; 30 min, rt

1.2 Solvents: Ethanol ; rt; 40 min, reflux

1.2 Solvents: Ethanol ; rt; 40 min, reflux

Referência

- A mild protocol for the synthesis of N-methyltransferase G9a inhibitor BIX-01294, Russian Chemical Bulletin, 2022, 71(11), 2489-2494

Método de produção 3

Condições de reacção

1.1 Reagents: Potassium carbonate , Hydroxyamine hydrochloride Solvents: Ethanol ; 1 h, 80 °C

Referência

- Discovery of novel indolinone-based, potent, selective and brain penetrant inhibitors of LRRK2, Bioorganic & Medicinal Chemistry Letters, 2013, 23(14), 4085-4090

Método de produção 4

Método de produção 5

Método de produção 6

Condições de reacção

1.1 Reagents: Potassium carbonate , Hydroxyamine hydrochloride Solvents: Ethanol ; 1 h, reflux

Referência

- Synthesis and Evaluation of Multi-Target-Directed Ligands against Alzheimer's Disease Based on the Fusion of Donepezil and Ebselen, Journal of Medicinal Chemistry, 2013, 56(22), 9089-9099

Método de produção 7

Método de produção 8

Método de produção 9

Condições de reacção

1.1 Reagents: Hydroxyamine hydrochloride Solvents: Water ; 10 min, rt

1.2 Reagents: Potassium carbonate Solvents: Water ; 30 min, rt

1.2 Reagents: Potassium carbonate Solvents: Water ; 30 min, rt

Referência

- Synthesis and in vitro assessment of antifungal activity of oximes, oxime ethers and isoxazoles, Universitas Scientiarum (Pontificia Universidad Javeriana, 2011, 16(3), 294-302

Método de produção 10

Condições de reacção

1.1 Reagents: Potassium carbonate , Hydroxylamine Solvents: Ethanol ; reflux

Referência

- Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2012, 22(8), 2837-2842

Método de produção 11

Condições de reacção

1.1 Reagents: Pyridine , Hydroxyamine hydrochloride Solvents: Pyridine ; cooled; 5 h, reflux

1.2 Reagents: Sodium hydroxide , Sodium chloride Solvents: Water ; pH 9 - 10, rt

1.2 Reagents: Sodium hydroxide , Sodium chloride Solvents: Water ; pH 9 - 10, rt

Referência

- Efficient synthesis and identification of novel propane-1,3-diamino bridged CCR5 antagonists with variation on the basic center carrier, European Journal of Medicinal Chemistry, 2010, 45(7), 2827-2840

1-benzyl-piperidin-4-one oxime Raw materials

1-benzyl-piperidin-4-one oxime Preparation Products

1-benzyl-piperidin-4-one oxime Literatura Relacionada

-

1. Thermodynamic properties of binary alcohol–hydrocarbon systemsAlf Pettersson,Paul Saris,Jarl B. Rosenholm J. Chem. Soc. Faraday Trans. 1 1986 82 2435

949-69-9 (1-benzyl-piperidin-4-one oxime) Produtos relacionados

- 1892542-07-2(2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-ol)

- 1361511-77-4(3-Amino-5-chloro-2-(2,4,6-trichlorophenyl)pyridine)

- 1196154-26-3(2-IODOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER)

- 1361661-98-4(2,3-Bis(2,3,4-trichlorophenyl)pyridine-4-methanol)

- 899746-11-3(3,5-dimethyl-N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide)

- 905764-10-5(2-(2Z)-2-(4-methylphenyl)imino-4-(3-nitrophenyl)-2,3-dihydro-1,3-thiazol-3-ylethan-1-ol)

- 1691796-29-8(2,2-dimethyl-3-(oxolan-2-yl)cyclopropan-1-amine)

- 877644-22-9(ethyl 4-{3-butyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzoate)

- 2228177-87-3(methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate)

- 750613-06-0((Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:949-69-9)1-benzyl-piperidin-4-one oxime

Pureza:99%

Quantidade:100g

Preço ($):199

atkchemica

(CAS:949-69-9)1-benzyl-piperidin-4-one oxime

Pureza:95%+

Quantidade:1g/5g/10g/100g

Preço ($):Inquérito